Co 101244 hydrochloride

Descripción general

Descripción

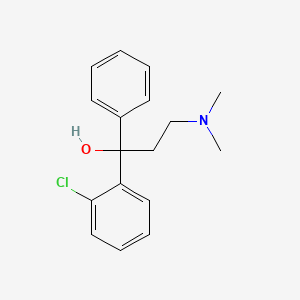

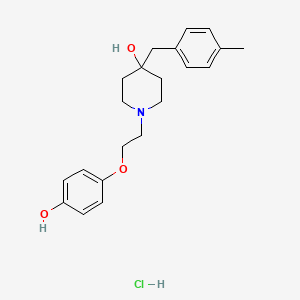

Co 101244 hydrochloride, also known as PD 174494 or Ro 63-1908, is a novel, potent, and selective antagonist of GluN2B (formerly NR2B)-containing NMDA receptors . It displays neuroprotective effects in vivo and in vitro .

Molecular Structure Analysis

The chemical name for this compound is 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride . Its molecular formula is C21H27NO3.HCl, and it has a molecular weight of 377.91 .Physical And Chemical Properties Analysis

This compound is a solid substance with a light yellow to yellow color . It is soluble to 100 mM in water and to 50 mM in DMSO . It should be stored at +4°C, sealed, and away from moisture .Aplicaciones Científicas De Investigación

1. Compatibility with Supercritical Carbon Dioxide

Co 101244 hydrochloride has been studied in the context of its compatibility with supercritical carbon dioxide (CO2) as an alternative solvent in precision cleaning processes. Research by Russick, Poulter, Adkins, and Sorensen (1996) investigated the corrosive effects of supercritical CO2 and various cosolvents on metals, including this compound. They found that certain metal alloys, including this compound, showed compatibility with supercritical CO2 in different environments, barring a few exceptions. This research is significant in exploring environmentally friendly cleaning processes in industrial and governmental applications (Russick, Poulter, Adkins & Sorensen, 1996).

2. Electrocatalytic Properties

Research into the electrocatalytic properties of cobalt oxides, which include this compound, has revealed their effectiveness in the electrochemical oxidation of water. Bajdich, García-Mota, Vojvodić, Nørskov, and Bell (2013) focused on the oxygen evolution reaction (OER) on cobalt oxide surfaces. They discovered that specific surfaces of β-CoOOH, which could potentially include this compound, showed high activity characterized by lower overpotentials. This finding is pivotal in enhancing the efficiency of electrocatalytic processes in industrial applications (Bajdich, García-Mota, Vojvodić, Nørskov & Bell, 2013).

3. Photocatalytic Applications

The photocatalytic properties of cobalt-based compounds, potentially including this compound, have been explored for environmental applications. Chen,Zhou, Zhang, and Ding (2019) investigated the use of Co/BiVO4 composites in the degradation of tetracycline hydrochloride, demonstrating significant efficiency. This research highlights the potential of this compound in photocatalytic processes, particularly in the degradation of harmful substances in water treatment and environmental remediation (Chen, Zhou, Zhang & Ding, 2019).

4. Gas Adsorption and Separation

This compound's potential in gas adsorption and separation has been investigated. Research by Munusamy, Sethia, Patil, Rallapalli, Somani, and Bajaj (2012) on MIL-101(Cr) demonstrated significant adsorption capacities for various gases, including CO2. The findings suggest the potential application of this compound in gas separation technologies, particularly for CO2 capture and storage, contributing to efforts in greenhouse gas reduction and air purification (Munusamy, Sethia, Patil, Rallapalli, Somani & Bajaj, 2012).

Mecanismo De Acción

Target of Action

Co 101244 hydrochloride is a novel, potent, and selective antagonist of GluN2B (formally NR2B)-containing NMDA receptors . The GluN2B subunit is a component of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.

Mode of Action

This compound interacts with its targets by selectively antagonizing GluN2B-containing NMDA receptors . The IC50 values are 0.043, >100, and >100 μM for GluN1A/2B (NR1A/2B), GluN1A/2A (NR1A/2A), and GluN1A/2C (NR1A/2C) subunit combinations respectively . This means that it has a high affinity for GluN2B-containing receptors and a low affinity for other subtypes.

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso , which suggests it may have good bioavailability.

Result of Action

This compound displays neuroprotective effects both in vivo and in vitro . By selectively blocking GluN2B-containing NMDA receptors, it can potentially prevent excitotoxicity, a process that leads to neuronal damage or death and is implicated in various neurological disorders.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Co 101244 hydrochloride plays a crucial role in biochemical reactions by selectively antagonizing GluN2B-containing NMDA receptors. The compound interacts with various subunit combinations of NMDA receptors, specifically GluN1A/2B, GluN1A/2A, and GluN1A/2C, with IC50 values of 0.043, >100, and >100 μM, respectively . This selective antagonism is essential for its neuroprotective properties, as it inhibits the overactivation of NMDA receptors, which can lead to excitotoxicity and neuronal damage.

Cellular Effects

This compound affects various types of cells and cellular processes by modulating NMDA receptor activity. It influences cell function by reducing calcium influx through NMDA receptors, thereby preventing excitotoxicity . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to reduce PMA-induced phosphorylation of ERK in primary human neutrophils .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GluN2B subunit of NMDA receptors, thereby inhibiting their activity This inhibition prevents the excessive influx of calcium ions, which can lead to neuronal damage and cell death

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at +4°C and has a high solubility in water and DMSO

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively antagonizes NMDA receptors without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to NMDA receptor activity. The compound interacts with enzymes and cofactors that regulate NMDA receptor function, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its efficacy and safety. Understanding the transport mechanisms can help optimize the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound is primarily associated with NMDA receptors on the cell membrane The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles

Propiedades

IUPAC Name |

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZHKKSIDENAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.